molecular formula C5H11N B105061 Piperidine-d11 CAS No. 143317-90-2

Piperidine-d11

Cat. No. B105061
M. Wt: 96.21 g/mol
InChI Key: NQRYJNQNLNOLGT-KTIYLIMOSA-N
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Description

Electrochemical Synthesis of Piperidine Derivatives

Secondary piperidines are essential in pharmaceutical chemistry due to their presence in many commercial drugs. An electrochemical method for the cyanation of secondary piperidines has been developed, which allows for the modification of the piperidine ring without the need for protection of the N-H bond. This process uses ABNO as a catalytic mediator and is compatible with various substituents, enabling the synthesis of unnatural amino acids .

Multicomponent Reaction for Piperidine Derivatives

A novel multicomponent reaction has been discovered that allows for the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives. This reaction combines 4-borono-1-azadienes, maleimides, and aldehydes to create polysubstituted piperidine derivatives with four stereogenic centers in a single operation. This method is valuable for combinatorial chemistry and natural product synthesis .

Conformational Stability and Structure of Piperidine

The conformational stability and structure of piperidine have been studied using VUV-MATI spectroscopy. This technique provided high-resolution vibrational spectra for piperidine conformers. The chair form of piperidine was found to be the most stable in the neutral state, while in the cationic state, only the axial-like NH conformer exists. The precise structure of the cationic conformer was determined through rigorous analysis .

Crystal Structure Response to Temperature and Pressure

The crystal structure of piperidine-d11 has been analyzed under various temperatures and pressures using neutron powder diffraction. The structure features chains of molecules connected by NH…N hydrogen bonds and van der Waals interactions. The study revealed that thermal expansion is influenced by external lattice modes and intramolecular ring-flexing modes, and the response to pressure is more isotropic due to the need to minimize volume .

Piperidine Molecular Complex with CO2 and H2O

Piperidine forms a reversible molecular complex with CO2 and H2O through hydrogen bonding. The complex decomposes at room temperature, and its structure has been determined via X-ray diffraction. This complex is compared to the previously reported 4-methylpiperidine carboxylate .

Metal Complexes with Piperidine Derivatives

The anion of 2,6-di(phenylimino)piperidine supports linear trichromium complexes. These complexes have been synthesized and characterized, revealing a linear chain of chromium atoms with varying coordination environments. The structures of these complexes provide insights into the coordination chemistry of piperidine derivatives .

Hydrogen Bonding in Piperidine Compounds

The crystal structure of a compound containing naphthaleneacetic acid and piperidine molecules has been determined. The molecules are held together by intermolecular hydrogen bonds, and the piperidine ring adopts a chair conformation. The structure is stabilized by N-H…O hydrogen bonds that link the molecules into dimers .

Enantioselective Synthesis of Piperidine Antagonists

A strategy for the enantioselective synthesis of trans-2,4-disubstituted piperidines has been developed and applied to the synthesis of IS811, a CCR3 antagonist. The synthesis involves several steps, including diastereoselective hydrogenation and intramolecular S(N)2 amination, to construct the piperidine core .

Piperidine Derivatives as Potential Sunscreens

A series of piperidine-4-one derivatives have been synthesized and characterized. DFT calculations were used to analyze their electronic structure and interpret spectroscopic data. These compounds are proposed as potential sunscreens and UV filters due to their spectroscopic properties .

Thermal Vibrations in Piperidine Derivatives

The crystal structures of piperazinium hexanoate-h11 and d11 have been determined, and the internal molecular displacements of H and D nuclei were analyzed. The study found that the internal vibrations of H are greater than those of D, and normal-mode analyses were carried out to compare with experimental values. The results provide insights into the vibrational behavior of piperidine derivatives .

Scientific Research Applications

Deuteriation in Organic Synthesis

Piperidine-d11 is used as a deuterium source in the regioselective C-deuteriation of organic compounds, significantly contributing to the field of organic synthesis. A specific application includes the deuteriation of enolates derived from 2-methyl tetralone, enhancing the understanding of kinetic deuteriation of amine–enolate complexes (Coumbarides, Eames, & Suggate, 2004).

NMR Spectroscopy

Piperidine-d11 plays a crucial role in nuclear magnetic resonance (NMR) spectroscopy. It acts as a solvent facilitating the investigation of complex organic structures like sporopollenins. Derivatization techniques employing piperidine-d11 have enabled the acquisition of detailed two-dimensional 13C,1H-HETCOR NMR spectra of sporopollenins, providing valuable structural insights (Ahlers, Lambert, & Wiermann, 2003).

Crystallographic Studies

Piperidine-d11 is instrumental in crystallography for studying the structural response of molecular crystals under varying conditions like temperature and pressure. It's used to understand the balance between different molecular forces, with a focus on NH…N H-bonds and van der Waals interactions in the crystal structure of piperidine. Such studies provide insights into the thermal expansion and strain development of crystals under external conditions (Budd, Ibberson, Marshall, & Parsons, 2015).

Antimicrobial Research

The antimicrobial potential of piperidine derivatives, including piperidine-d11, is explored in various studies. For instance, piperine in combination with ciprofloxacin has shown effectiveness against Staphylococcus aureus by enhancing the accumulation and reducing the efflux of ethidium bromide, indicating a potential role in inhibiting bacterial efflux pumps (Khan, Mirza, Kumar, Verma, & Qazi, 2006).

Pharmacological Applications

Piperidine-d11 and its derivatives are significant in pharmacological research, especially in the discovery and development of new drugs. Piperidine nucleus, for instance, is pivotal in producing drugs with a wide array of pharmacological activities, including anticancer, antiviral, antimalarial, and anti-inflammatory properties (Mahmoud Abdelshaheed, Fawzy, El-Subbagh, & Youssef, 2021).

Safety And Hazards

Piperidine-d11 should be handled with care. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation .

Future Directions

Piperidine and its derivatives, including Piperidine-d11, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, research in this field is expected to continue and evolve.

properties

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6-undecadeuteriopiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-2-4-6-5-3-1/h6H,1-5H2/i1D2,2D2,3D2,4D2,5D2/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRYJNQNLNOLGT-KTIYLIMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583728
Record name (~2~H_11_)Piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine-d11

CAS RN

143317-90-2
Record name (~2~H_11_)Piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 143317-90-2
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Synthesis routes and methods I

Procedure details

A solution of 2-chloro-5-nitropyridine (1.58 g, 10 mmol) and appropriate amine (20 mmol) in THF (60 mL) was heated for several hours at 60° C. The solvent was evaporated and water was then added to the reaction mixture. The product was isolated by filtration (piperidine, morpholine), or extracted from the water solution with ethyl acetate (1-methylpiperazine, 2-(2-hydroxyethylamino)ethanol)).
Quantity
1.58 g
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reactant
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[Compound]
Name
amine
Quantity
20 mmol
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reactant
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Name
Quantity
60 mL
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

N-[(9H-fluoren-9-yloxy)carbonyl]-3-(t-butoxycarbonyl)-L-alanine and 3-(p-t-butoxyphenyl)-L-alanine t-butyl ester were coupled to give N-[N-[(9H-fluoren-9-yloxy)carbonyl]-3-(t-butoxycarbonyl)-L-alanyl]-3-(p-t-butoxyphenyl)-L-alanine t-butyl ester and 5 ml of piperidine and the reaction solution was evaporated. The residue was suspended in methanol and insoluble material was filtered off. The filtrate was evaporated and chromatographed on silica gel using ethyl acetate to yield 2 g of 3-(t-butoxyphenyl)-N-[3-(p-t-butoxy-carbonyl)-L-alanyl]-L-alanine t-butyl ester.
Name
N-[(9H-fluoren-9-yloxy)carbonyl]-3-(t-butoxycarbonyl)-L-alanine
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

The resulting aldehydes (22) could be reacted with hydantoin in ethanol with a base, such as, piperidine to give the desired pyrazolo[1,5-a]pyrimidin-3-ylmethylene)imidazolidine-2,4-dione of structure 23. Additionally, the corresponding thiazolidine-2,4-dione and the Rhodanine derivatives of compounds 23 could be synthesized using the aforementioned methods.
[Compound]
Name
aldehydes
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Synthesis routes and methods IV

Procedure details

The secondary amine of a functionalized piperazine or piperidine can be alkylated with a haloacetonitrile under basic conditions to yield a cyanomethyl piperazine or piperidine analogue. In a typical procedure N-benzoyl piperazine was added to a solution of chloroacetonitrile and TEA in THF and stirred at r.t. for between 2 and 5 days. A resulting precipitate is removed by filtration, the filtrate is concentrated in vacuo, and the residue purified via chromatography to yield the cyanomethyl intermediate YCH2CN. The alkylation with haloacetonitrile can also be carried out with an alternate base, such as 4-methylmorpholine or diisopropylethyl amine.
[Compound]
Name
secondary amine
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0 (± 1) mol
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[Compound]
Name
haloacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

Starting from a mixture of 2-nitrobenzaldehyde (3.02 g), 2-phenoxyethyl acetoacetate (4.44 g), piperidine (272.5 mg) in benzene (10.8 ml) was obtained an oil (8.0 g) of 2-phenoxyethyl 2-(2-nitrobenzylidene)acetoacetate. Thus obtained oil was treated with ethyl 3-amino-4,4-diethoxycrotonate (4.34 g) to give an oil of 2-phenoxyethyl 2-methyl-4-(2-nitrophenyl)-5-ethoxycarbonyl-6-diethoxymethyl-1,4-dihydropyridine-3-carboxylate.
Quantity
10.8 mL
Type
solvent
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step Two
Quantity
4.44 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine-d11
Reactant of Route 2
Piperidine-d11
Reactant of Route 3
Piperidine-d11
Reactant of Route 4
Piperidine-d11
Reactant of Route 5
Piperidine-d11
Reactant of Route 6
Piperidine-d11

Citations

For This Compound
15
Citations
F Ahlers, J Lambert, R Wiermann - Zeitschrift für Naturforschung C, 2003 - degruyter.com
… The derivatized products were readily soluble in piperidine-d11 and could be investigated employing one- and two-dimensional proton and carbon NMR (nuclear magnetic resonance) …
Number of citations: 65 www.degruyter.com
GS Coumbarides, J Eames… - Journal of Labelled …, 2004 - Wiley Online Library
… piperidine-d11 as a potential D-source for enolate deuteriation. Formation of the required base–enolate complex 2c-d11 was easily achieved by addition of piperidine-d11 … piperidined11…
Y Okano, T Miyata, K Fukunaga… - Journal of …, 1981 - jstage.jst.go.jp
… Furthermore, the relative heights of the peak of m/ e 234 against the peak of m/ e 243 derived from a fixed amount (20 pmol) of piperidine- d11 was linear in the range of 10 to 100 pmol …
Number of citations: 7 www.jstage.jst.go.jp
T Miyata, Y Okano, K Fukunaga, K Iwasaki… - Life Sciences, 1981 - Elsevier
Piperidine is one of biogenic amines possessing nicotine-like synaptotropic actions on the nervous systems. Since piperidine produces multiplex pharmacological actions, a role for the …
Number of citations: 10 www.sciencedirect.com
Z Glavcheva, H Umezawa, Y Mineno… - Japanese journal of …, 2005 - iopscience.iop.org
… Then, the condensation reaction26) of DMPI-d10 and 4-(dimethylamino)benzaldehyde-d11 in methanol-d1 using piperidined11 as a catalyst gave perdeuterated 1-methyl-4-{2-[4(…
Number of citations: 43 iopscience.iop.org
T Miyata, Y Okano, K Fukunaga, K Takahama, Y Kase - Brain research, 1980 - Elsevier
… Each of the homogenates had piperidine-d11 added (500 pmol) and was centrifuged at 17,000 xg for 20 min at 0 C. The supernatant was adjusted to pH 12 with 1 M Na2HPO4-1 M …
Number of citations: 17 www.sciencedirect.com
J Bjorn, A Berendsen, HW Gerritsen… - Analytical and …, 2013 - search.proquest.com
… two piperidine moieties (cefazolin, cefalonium, cefacetrile, and cefoperazone), which was confirmed by a mass increase of 20 Da when carrying out the reaction using piperidine-d11. A …
Number of citations: 1 search.proquest.com
T Miyata, Y Okano, K Murao, K Fukunaga, K Takahama… - Life Sciences, 1979 - Elsevier
By use of a mass fragmentographic technique the distribution of piperidine in tissues and changes in levels under physiological conditions were examined. Only trace amounts of …
Number of citations: 20 www.sciencedirect.com
SM Linden, S Sims - 1990
Number of citations: 0
SM LINDEN - 1990
Number of citations: 0

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